Carbonic acid; choline
Description
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Structure
2D Structure
Properties
Molecular Formula |
C6H16NO4+ |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
carbonic acid;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1; |
InChI Key |
DQKGOGJIOHUEGK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.C(=O)(O)O |
Origin of Product |
United States |
The Significance of Choline Derivatives in Advanced Chemical Systems
Choline (B1196258) and its derivatives are fundamental to numerous biological functions. wikipedia.org Choline itself is a precursor for the neurotransmitter acetylcholine (B1216132), as well as for phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are crucial components of cell membranes. wikipedia.orgoregonstate.edu This inherent biological importance has spurred research into the broader applications of choline derivatives in advanced chemical systems.
In recent years, choline-based compounds have emerged as key players in the development of "green" solvents, particularly deep eutectic solvents (DESs). nih.govresearchgate.netresearchgate.net These solvents, typically formed by mixing choline chloride with a hydrogen bond donor, are lauded for their low volatility, high thermal stability, and biodegradability. researchgate.netresearchgate.net The versatility of choline allows for the synthesis of a wide array of derivatives, including choline carboxylates, which have been investigated as less toxic alternatives to common imidazolium-based ionic liquids. acs.orgmurdoch.edu.au
The reactivity of the hydroxyl group in the choline cation allows for the formation of various esters, expanding the functional possibilities of these compounds. sci-hub.se This has led to their use as catalysts and intermediates in organic synthesis. chemicalbook.comlookchem.com For instance, choline derivatives have been employed in the synthesis of benzylamines and 1,2,3-triazoles in solvent-free conditions, highlighting their potential for more environmentally friendly chemical processes. researchgate.net
Furthermore, the unique structure of choline has inspired the design of artificial receptors for selective molecular recognition. Researchers have developed synthetic hosts capable of selectively binding choline over its derivatives, a crucial step in understanding and mimicking biological transport and recognition processes. nih.gov
An Overview of Carbonate and Bicarbonate Anions in Choline Chemistry
The carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) anions play a pivotal role in the properties and applications of choline (B1196258) carbonate and bicarbonate. Choline bicarbonate is often used as an alkaline intermediate for the preparation of other choline salts. chemicalbook.comlookchem.comsigmaaldrich.com It is noteworthy that choline bicarbonate can convert to choline carbonate with the release of carbon dioxide upon aging. sigmaaldrich.com
The bicarbonate anion is the conjugate base of carbonic acid and functions as a pH buffer. nih.gov This buffering capacity is a significant feature in various chemical and biological systems. In the context of choline chemistry, the bicarbonate form is often prepared by reacting choline chloride with a weakly basic anion exchange resin in the bicarbonate form. google.com
From a synthesis perspective, a method for preparing choline bicarbonate and carbonate involves reacting trimethylamine (B31210) with carbon dioxide in water to form trimethylammonium bicarbonate or carbonate, which is then reacted with ethylene (B1197577) oxide. patsnap.comwipo.int This process is highlighted as being environmentally friendly, avoiding the use of toxic substances. wipo.int
The interaction between the choline cation and the carbonate/bicarbonate anion is also of interest in the field of CO₂ capture. Studies on choline-based ionic liquids have explored their ability to chemically absorb CO₂, with the formation of bicarbonate being a key mechanism. nih.govrsc.org The presence of water can influence this process, leading to the hydrolysis of organic carbonates and the formation of bicarbonate. rsc.org
The Evolution of Research Perspectives on Choline Carbonate and Bicarbonate
Conventional Chemical Synthesis Routes for Choline Carbonate and Bicarbonate
The primary conventional method for synthesizing choline carbonate and bicarbonate involves a multi-step process utilizing readily available chemical precursors.
A well-documented and widely utilized method for producing choline carbonate and bicarbonate involves the sequential reaction of trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide. wipo.int The synthesis begins with the reaction of trimethylamine and carbon dioxide in an aqueous solution. wipo.intpatsnap.com In this initial step, trimethylamine is added to water and mixed, after which carbon dioxide is introduced to form an aqueous solution of either trimethylammonium bicarbonate or trimethylammonium carbonate, depending on the stoichiometry of the reactants. wipo.intpatsnap.com
The efficiency and yield of choline carbonate and bicarbonate synthesis are highly dependent on the careful control of reaction parameters. patsnap.commdpi.com Key variables that are typically optimized include temperature, pressure, reaction time, and the molar ratios of the reactants. mdpi.commdpi.comacs.org
In the synthesis from trimethylamine, CO2, and ethylene oxide, the reaction to form the trimethylammonium bicarbonate/carbonate intermediate is conducted under controlled temperature and pressure. For instance, the pressure is generally kept below 2 kgf/cm², while the temperature can be varied to optimize the formation of either the bicarbonate or carbonate salt. patsnap.com Subsequent reaction with ethylene oxide is also temperature-controlled to ensure the desired product formation and high yield. patsnap.com The optimization of these parameters is crucial for maximizing product yield and purity while ensuring the process remains economically viable. mdpi.com
The following table, based on data from patent filings, illustrates the impact of varying reaction parameters on the synthesis of choline bicarbonate and carbonate. patsnap.com
| Parameter | Embodiment 1 (Choline Bicarbonate) | Embodiment 2 (Choline Carbonate) | Embodiment 3 (Choline Bicarbonate) |
| Starting Material | 30% Trimethylamine aq. solution (98.5kg) | 30% Trimethylamine aq. solution (197kg) | 40% Trimethylamine aq. solution (295.55kg) |
| Carbon Dioxide | 22kg | 22kg | 88kg |
| Intermediate Formation Temp. | 10°C | 10°C | 40°C |
| Intermediate Formation Time | 2 hours | 2 hours | 2 hours |
| Intermediate Formed | Trimethylammonium bicarbonate | Trimethylammonium carbonate | Trimethylammonium bicarbonate |
| Ethylene Oxide | 22.22kg (99%) | 44.44kg (99%) | 88.88kg (99%) |
| Final Reaction Temp. | 10°C | 20°C | 30°C |
| Final Product | 57% Choline bicarbonate aq. solution | 51% Choline carbonate aq. solution | 70% Choline bicarbonate aq. solution |
| Yield | 98.1% | 98.4% | 98.5% |
Advanced and Green Synthesis Approaches for Choline Carbonate and Bicarbonate
In response to the growing demand for sustainable chemical processes, advanced and green synthesis methods for choline carbonate and bicarbonate have been developed.
The synthesis pathway involving trimethylamine, carbon dioxide, and ethylene oxide is itself considered an environmentally benign process. wipo.intpatsnap.com A significant advantage of this method is the avoidance of toxic and harmful substances during production. wipo.int It effectively eliminates the emission of volatile organic compounds (VOCs), contributing to a safer and cleaner manufacturing process. wipo.int The use of water as a solvent further enhances the green credentials of this synthesis. The principles of green chemistry, such as using less hazardous chemical syntheses and safer solvents, are central to these protocols. derpharmachemica.com
A key innovation in the synthesis of choline carbonate and bicarbonate is the development of catalyst-free reaction pathways. wipo.intpatsnap.com The reaction of trimethylammonium bicarbonate/carbonate with ethylene oxide proceeds efficiently without the need for a catalyst, which simplifies the purification process and reduces costs. wipo.int Furthermore, the synthesis is conducted under mild conditions, typically at low pressures and moderate temperatures, which enhances the safety and energy efficiency of the process. wipo.intpatsnap.com This approach stands in contrast to many chemical syntheses that require harsh conditions or expensive and often toxic catalysts. google.comresearchgate.net
Choline Bicarbonate as a Precursor in Diverse Salt Formations
Choline bicarbonate is a valuable intermediate for the synthesis of other choline salts. google.commdpi.com Its utility stems from the straightforward nature of its reactions and the ease of by-product removal. mdpi.com
One established method involves preparing a solution of choline bicarbonate from industrial-grade choline chloride using a weakly basic anion exchange resin in the bicarbonate form. google.com This choline bicarbonate solution can then be passed over a weakly acidic cation exchange resin. The choline is fixed onto the resin, and subsequent elution with a desired organic acid yields the corresponding pure choline salt. google.com This ion-exchange method is particularly useful for producing pharmaceutical-grade choline salts of acids like tartaric acid, citric acid, and gluconic acid. google.com
Additionally, the reaction of choline bicarbonate with a weakly acidic Active Pharmaceutical Ingredient (API) is a direct and efficient method for forming new API-ion liquid pairs. mdpi.com This acid-base neutralization reaction is advantageous because the primary by-product, carbonic acid, readily decomposes to water and carbon dioxide, which can be easily removed. mdpi.com
Anionic Interconversion Dynamics: Bicarbonate to Carbonate Transitions
Aqueous solutions of choline bicarbonate exist in a dynamic equilibrium with choline carbonate. The transition between the bicarbonate ([HCO₃]⁻) and carbonate ([CO₃]²⁻) anions is a fundamental acid-base process governed by external conditions such as temperature and pressure. The equilibrium can be represented by the reaction:
2 [Ch]⁺[HCO₃]⁻ ⇌ [Ch]₂⁺[CO₃]²⁻ + H₂O + CO₂
Heating an aqueous solution of choline bicarbonate shifts this equilibrium to the right. The increased thermal energy facilitates the decomposition of bicarbonate, leading to the evolution of carbon dioxide gas and water, resulting in the formation of choline carbonate. This conversion is particularly efficient under reduced pressure (vacuum), which helps remove the gaseous CO₂ from the system, thereby driving the reaction to completion according to Le Châtelier's principle.
Conversely, in the presence of excess carbon dioxide and water, choline carbonate can be converted back to choline bicarbonate. This reversible nature is a key characteristic of the system, allowing for the selective formation of either the bicarbonate or carbonate salt by manipulating the reaction environment. The stability and interconversion of these anions are critical for the application of choline-based systems in CO₂ capture and as pH-switchable solvents.
Table 1: Factors Influencing Choline Bicarbonate-Carbonate Equilibrium Click on the headers to explore the data.
| Condition | Effect on Equilibrium | Predominant Choline Salt |
| Heating (e.g., >60 °C) | Shifts equilibrium to the right | Choline Carbonate |
| Application of Vacuum | Shifts equilibrium to the right by removing CO₂ | Choline Carbonate |
| Pressurization with CO₂ | Shifts equilibrium to the left | Choline Bicarbonate |
| Addition of Water | Can shift equilibrium left (if CO₂ is present) | Choline Bicarbonate |
Choline-Based Catalytic Systems in Carbon Dioxide Utilization
Choline halides, particularly choline chloride ([Ch]Cl), have been identified as highly effective, low-cost, and biodegradable catalysts for the chemical fixation of carbon dioxide. They are particularly proficient in catalyzing the coupling reaction between CO₂ and various epoxides to synthesize five-membered cyclic carbonates, which are valuable chemical intermediates and green solvents.
The catalytic activity stems from a synergistic interaction between the choline cation and the halide anion. Research has demonstrated that choline chloride, in the absence of any co-catalyst or solvent, can efficiently convert epoxides like propylene (B89431) oxide and styrene (B11656) oxide into their corresponding cyclic carbonates under moderate conditions of temperature (100–140 °C) and CO₂ pressure (1–4 MPa). The hydroxyl group on the choline cation plays a crucial role in activating the epoxide ring via hydrogen bonding, while the halide anion acts as the primary nucleophile. The choice of halide anion significantly impacts catalytic activity, with the nucleophilicity order generally following I⁻ > Br⁻ > Cl⁻.
Table 2: Catalytic Performance of Choline Halides in Cyclic Carbonate Synthesis Click on the headers to explore the data.
| Catalyst | Epoxide Substrate | Conditions (Temp., Pressure) | Yield (%) | Reference |
| Choline Chloride | Propylene Oxide | 120 °C, 2 MPa | >98 | |
| Choline Bromide | Propylene Oxide | 110 °C, 2 MPa | >99 | |
| Choline Iodide | Propylene Oxide | 100 °C, 2 MPa | >99 | |
| Choline Chloride | Styrene Oxide | 130 °C, 4 MPa | 95 | |
| Choline Chloride | Epichlorohydrin | 120 °C, 1 MPa | 96 |
The mechanism for the choline halide-catalyzed cycloaddition of CO₂ to epoxides involves a multi-step process reliant on the dual functionality of the catalyst.
Epoxide Activation: The hydroxyl group of the choline cation forms a hydrogen bond with the oxygen atom of the epoxide ring. This interaction polarizes the C-O bond, rendering the epoxide's carbon atoms more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Ring-Opening: The halide anion (X⁻) performs a nucleophilic attack on one of the epoxide's carbon atoms (typically the less sterically hindered one), leading to the opening of the three-membered ring. This step generates a key intermediate: a haloalkoxide anion, which is stabilized by the choline cation.
CO₂ Insertion: The highly nucleophilic oxygen of the haloalkoxide intermediate attacks the electrophilic carbon atom of a carbon dioxide molecule. This "insertion" step forms a halocarbonate species.
Intramolecular Cyclization: The terminal oxygen of the newly formed carbonate moiety performs an intramolecular Sɴ2-type attack, displacing the halide ion. This ring-closing step yields the final five-membered cyclic carbonate product and, crucially, regenerates the choline halide catalyst, allowing it to re-enter the catalytic cycle.
This cooperative mechanism, where the cation activates the substrate and the anion acts as the nucleophile, explains the high efficiency of choline halides as single-component catalysts for this transformation.
Table 3: Mechanistic Roles in Choline Halide-Catalyzed CO₂ Cycloaddition Click on the headers to explore the data.
| Mechanistic Step | Key Intermediate | Role of Choline Cation | Role of Halide Anion |
| Epoxide Activation | H-bonded epoxide complex | Hydrogen bond donor; activates epoxide ring | - |
| Ring-Opening | Haloalkoxide anion | Stabilizes the anionic intermediate | Nucleophile |
| CO₂ Insertion | Halocarbonate anion | Continues to stabilize the anion | Part of the intermediate structure |
| Cyclization | Transition state for ring closure | Stabilizes the leaving group (halide) | Leaving group; regenerated for next cycle |
Formation of Choline-Derived Deep Eutectic Solvents and Ionic Liquids
Choline-based amino acid ionic liquids (AAILs) represent a class of biocompatible and biodegradable ionic liquids synthesized by pairing the choline cation with an amino acid anion. A common and environmentally benign synthesis route involves the direct acid-base neutralization reaction between a choline base and an amino acid.
Using choline bicarbonate as the base is particularly advantageous. When an aqueous solution of choline bicarbonate is reacted with an amino acid (e.g., glycine, L-alanine, L-proline), a neutralization reaction occurs. The bicarbonate anion deprotonates the carboxylic acid group of the amino acid, forming the amino acid anion (carboxylate). The byproducts of this reaction are simply water and carbon dioxide, which are non-toxic and easily removed, leading to a high-purity AAIL product. The general reaction is:
[Ch]⁺[HCO₃]⁻ + H-AA → [Ch]⁺[AA]⁻ + H₂O + CO₂
The resulting AAILs, such as choline glycinate (B8599266) ([Ch][Gly]) and choline prolinate ([Ch][Pro]), are liquids at or near room temperature and possess unique properties derived from their constituent ions, including high thermal stability and the ability to dissolve a wide range of biomolecules.
Table 4: Synthesis of Choline-Based Amino Acid Ionic Liquids (AAILs) Click on the headers to explore the data.
| Amino Acid (H-AA) | Choline Source | Resulting AAIL | Synthesis Method | Reference |
| Glycine | Choline Bicarbonate | Choline Glycinate ([Ch][Gly]) | Neutralization in water | |
| L-Alanine | Choline Bicarbonate | Choline Alaninate ([Ch][Ala]) | Neutralization in water | |
| L-Proline | Choline Hydroxide | Choline Prolinate ([Ch][Pro]) | Neutralization in methanol | |
| L-Serine | Choline Bicarbonate | Choline Serinate ([Ch][Ser]) | Neutralization in water |
Deep Eutectic Solvents (DES) are formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a specific molar ratio, exhibit a significant depression in freezing point compared to the individual components. Choline bicarbonate can participate in the formation of novel DES, acting as both a reactant and a precursor to the HBA component.
When choline bicarbonate is mixed with a carboxylic acid (HBD), such as malonic acid or lactic acid, an in-situ acid-base reaction takes place. The bicarbonate reacts with the carboxylic acid to generate the corresponding choline carboxylate salt, water, and carbon dioxide. The newly formed choline carboxylate then acts as the HBA, forming extensive hydrogen bonds with the excess carboxylic acid (HBD) present in the mixture. This network of hydrogen bonds disrupts the crystal lattice of the individual components, leading to the formation of a liquid DES at room temperature. For example, mixing choline bicarbonate and malonic acid in a 1:2 molar ratio results in a reaction that produces choline hydrogen malonate, which then forms a DES with the remaining malonic acid.
Table 5: Formation of Deep Eutectic Solvents (DES) from Choline Bicarbonate Click on the headers to explore the data.
| Hydrogen Bond Donor (HBD) | Molar Ratio (Choline Bicarbonate:HBD) | Resulting HBA (in situ) | Final DES Freezing Point | Reference |
| Malonic Acid | 1:2 | Choline Hydrogen Malonate | < 25 °C | |
| Lactic Acid | 1:2 | Choline Lactate | < 20 °C | |
| Oxalic Acid | 1:2 | Choline Hydrogen Oxalate | ~15 °C | |
| Citric Acid | 1:1 | Choline Dihydrogen Citrate | < 25 °C |
Intermolecular Interactions in Choline-Based Deep Eutectic Solvents
The unique physicochemical properties of Deep Eutectic Solvents (DES) derived from choline carbonate and choline bicarbonate are fundamentally governed by a complex network of intermolecular interactions. These forces, primarily hydrogen bonding supplemented by strong coulombic and weaker van der Waals interactions, dictate the structural organization and macroscopic behavior of these systems. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms behind their formation and function as solvents.
The primary components dictating the interaction landscape are the choline cation ([Cho]⁺), the carbonate ([CO₃]²⁻) or bicarbonate ([HCO₃]⁻) anion, and, in many cases, a secondary hydrogen bond donor (HBD) such as water or glycerol (B35011). The choline cation is unique in that it possesses both a charged quaternary ammonium (B1175870) head group and a hydroxyl tail, enabling it to act as a hydrogen bond donor via its -OH group. The carbonate and bicarbonate anions are potent hydrogen bond acceptors (HBAs) due to the high electron density on their oxygen atoms.
Spectroscopic Investigations of Hydrogen Bonding
Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, provide direct evidence of the nature and strength of hydrogen bonding within these DES. Analysis of vibrational band shifts in the constituent molecules reveals significant perturbations upon DES formation compared to the pure components.
A key indicator is the stretching vibration of the hydroxyl group (ν(O-H)) of the choline cation. In a non-interacting state, this band appears at a higher frequency. Upon formation of a DES with choline bicarbonate, this band exhibits a significant red shift (a shift to lower wavenumber), indicating that the choline -OH group is heavily involved in strong hydrogen bonding. The proton of the choline hydroxyl group acts as a donor to the oxygen atoms of the bicarbonate or carbonate anion. Similarly, the vibrational modes of the anion, such as the C=O and C-O stretches, are also perturbed, reflecting their role as hydrogen bond acceptors.
The data below summarizes typical vibrational frequency shifts observed in a choline bicarbonate system, highlighting the formation of a robust hydrogen bond network.
| Vibrational Mode | Typical Frequency in Non-Interacting State (cm⁻¹) | Observed Frequency in Choline Bicarbonate DES (cm⁻¹) | Interpretation |
|---|---|---|---|
| Choline O-H Stretch | ~3450 - 3500 | ~3200 - 3350 | Significant red shift indicates strong H-bond donation from choline -OH. |
| Bicarbonate Asymmetric O-C-O Stretch | ~1635 | ~1620 | Slight red shift due to H-bond acceptance by anion oxygen atoms. |
| Choline C-O Stretch | ~1088 | ~1080 | Minor red shift, suggesting perturbation of the entire hydroxymethyl group. |
Computational Modeling of Interaction Energies and Structure
Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a more granular view of the intermolecular forces. These studies allow for the quantification of interaction energies and the visualization of the three-dimensional solvent structure.
MD simulations reveal the local ordering through Radial Distribution Functions (RDFs), g(r). The RDF for the hydrogen atom of the choline -OH group and the oxygen atoms of the bicarbonate anion typically shows a sharp, high-intensity peak at a short distance (around 1.7-1.9 Å), confirming the prevalence and specific geometry of the [Cho]-H···O-[HCO₃] hydrogen bond.
DFT calculations on isolated ion pairs or small clusters can precisely quantify the energies of these interactions. The total interaction energy is a sum of several components: the dominant hydrogen bonding and electrostatic (coulombic) attractions, and the weaker induction and dispersion forces. The interaction between the positively charged quaternary ammonium group of choline and the negatively charged bicarbonate/carbonate anion is a primary driver of ion pairing. However, it is the specific, directional hydrogen bonding that disrupts the long-range crystalline order, leading to the characteristic depression of the melting point.
The table below presents a breakdown of calculated interaction energies for key pairs in a hydrated choline bicarbonate system, derived from computational models.
| Interacting Pair | Primary Interaction Type | Calculated Interaction Energy (kJ/mol) | Significance |
|---|---|---|---|
| Choline (-OH) ··· Bicarbonate (O) | Hydrogen Bond | -35 to -50 | Strong, directional H-bond; critical for DES formation. |
| Choline (N⁺(CH₃)₃) ··· Bicarbonate (Anion) | Coulombic (Ionic) | -250 to -350 (in vacuum) | Strong, non-directional electrostatic attraction driving ion association. |
| Choline (-OH) ··· Water (O) | Hydrogen Bond | -20 to -28 | Competitive H-bonding when water is present as an HBD. |
| Water (H) ··· Bicarbonate (O) | Hydrogen Bond | -22 to -30 | Water acts as a bridging HBD between ions, modifying the network. |
Applications of Choline Carbonate and Bicarbonate in Interdisciplinary Chemical Science
Catalysis and Organic Synthesis Beyond CO2 Utilization
Choline (B1196258) salts have emerged as effective and green catalysts for a variety of organic reactions. Their utility is particularly noted in transformations that require mild conditions and aim to reduce environmental impact.
Choline bicarbonate and related salts serve as alkaline intermediates and catalysts in the synthesis of various organic compounds. One of the most significant applications is in the synthesis of cyclic carbonates from epoxides and carbon dioxide. While this process utilizes CO2 as a feedstock, the transformation itself is a cornerstone of advanced organic synthesis due to the importance of cyclic carbonates as polar aprotic solvents and intermediates.
Research has demonstrated that choline chloride, a related and inexpensive choline salt, can effectively catalyze the conversion of propylene (B89431) oxide to propylene carbonate with near-quantitative conversion rates under mild conditions, such as temperatures between 25°C to 150°C and low pressures. The use of a cyclic carbonate as the solvent helps to dissolve the choline catalyst, thereby initiating the reaction. Studies on choline-based eutectic mixtures, formed by combining choline salts with hydrogen bond donors (HBDs) like carboxylic acids, have shown excellent yields for this transformation at 80°C. The synergistic activity between the halide ion, which opens the epoxide ring, and the HBD, which stabilizes the intermediate, is credited for the high catalytic performance.
The preparation of choline bicarbonate and carbonate can be achieved through a green and environmentally friendly process that avoids toxic substances and volatile organic compounds (VOCs). This method involves reacting trimethylamine (B31210) with carbon dioxide in water, followed by the addition of ethylene (B1197577) oxide, achieving yields higher than 98.1% under mild conditions. Such efficient and safe synthesis methods enhance the potential of these compounds for wide application in organic synthesis.
| Catalyst System | Reactants | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Choline Chloride | Propylene Oxide, CO2 | 25-150°C, ~1 atm to 75 psi | Near quantitative conversion to propylene carbonate; acts as the sole catalyst. | |
| Choline Chloride/Iodide + HBD (Eutectic Mixture) | Various Epoxides, CO2 | 80°C, 1 atm (for Iodide) | Very good yields achieved due to synergistic activity of halide and HBD. | |
| Choline Bicarbonate | 3-Pentenoic acid | 60°C, ~24 hours | Used as an alkaline intermediate for preparing choline salts like (1:2) Choline 3-Pentenoate. |
Development of Advanced Materials Incorporating Choline Carbonate/Bicarbonate Derivatives
Derivatives of choline carbonate, especially choline-based ionic liquids (ILs), are integral to the development of advanced materials. Their biocompatibility, biodegradability, and unique solvation properties make them ideal for applications in material science.
Choline-based ionic liquids (ChILs) are considered "green" solvents and have garnered significant attention for their ability to dissolve and process biopolymers under mild conditions. These ILs, which can be synthesized from choline and various organic acids, possess tunable properties such as viscosity, polarity, and solvation power, making them highly versatile.
A primary application of ChILs is in the processing of marine-derived polymers and other biomass like cellulose (B213188) and lignin (B12514952). The strong hydrogen-bonding capabilities of the anions in these ILs can disrupt the extensive hydrogen bond networks within biopolymers, leading to their dissolution. nih.gov This property is crucial for creating various material architectures, including films, hydrogels, and ion gels. Choline amino acid ionic liquids (ChAAILs), a prominent family of biocompatible ILs, have been extensively studied for biomass processing. nih.gov
Furthermore, ChILs are used in the development of drug delivery systems. nih.gov Their ability to act as solubilizers and penetration enhancers for poorly soluble active pharmaceutical ingredients is a key advantage. For instance, graft copolymers based on choline-derived ionic liquid monomers have been designed as nanocarriers for the controlled release of anionic pharmaceuticals. nih.gov
Choline-based ionic liquids play a critical role in stabilizing polymeric structures and fabricating advanced composite materials. In biomedical applications, choline salts have been shown to act as biocompatible crosslinking agents for collagen-based biomaterials. Specifically, choline dihydrogen phosphate (B84403) can stabilize collagen through electrostatic forces, leading to materials with good cell viability and adhesion, which are essential properties for implantable devices.
In the realm of composite materials, ChILs are used to create reinforced structures with enhanced properties. A notable example is the development of 3D-printable ion gels using bacterial cellulose (BC) as a reinforcing filler in a solvent system containing choline chloride and acrylic acid. mdpi.com The resulting cholinium-based compositions exhibit higher elongation at break (175%) and improved mechanical properties in compression compared to imidazolium-based systems. mdpi.com The enhanced performance is attributed to better dispersion stability and stronger interactions between the cellulose filler and the polymer matrix, facilitated by the grafting of poly(acrylic acid) onto the cellulose nanofibers during polymerization. mdpi.com
| Material System | Choline Derivative | Application | Enhanced Property | Reference |
|---|---|---|---|---|
| Collagen-Based Biomaterial | Choline Dihydrogen Phosphate | Biomedical Implants | Stabilized collagen structure, good cell viability and adhesion. | |
| Bacterial Cellulose Reinforced Ion Gel | Choline Chloride | 3D-Printing | Higher elongation at break (175%), enhanced compression modulus and strength. | mdpi.com |
| Poly(ionic liquid) Graft Copolymers | Choline Methacrylate | Drug Delivery | Self-assembles into spherical nanocarriers for controlled drug release. | nih.gov |
Environmental Remediation and Chemical Process Engineering
The application of choline carbonate and its derivatives extends to environmental remediation, particularly in the treatment of wastewater. biosynth.comcymitquimica.com Their properties as "green" chemicals make them suitable for developing sustainable purification methodologies.
Choline bicarbonate is recognized for its use in wastewater treatment processes. biosynth.comcymitquimica.com More advanced applications leverage choline-based ionic liquids for targeted pollutant removal. For instance, choline-amino acid ionic liquids have been successfully used to remove antibiotics like amoxicillin (B794) from water. acs.org In a liquid-liquid extraction process using an aqueous two-phase system, these ionic liquids achieved extraction efficiencies of up to 97%. acs.org
Another innovative application is the use of ChILs for the regeneration of spent activated carbon (AC), a common adsorbent used in wastewater treatment. mdpi.com The disposal of spent AC presents significant environmental and economic challenges. mdpi.com A screening of various ionic liquids found that choline-based ILs were effective in regenerating AC saturated with industrial dyes. mdpi.com This process not only extends the life of the adsorbent but also offers a pathway for recovering the adsorbed components, contributing to a more sustainable and circular economy in industrial wastewater management. mdpi.com
| System | Target Pollutant/Process | Methodology | Efficiency/Result | Reference |
|---|---|---|---|---|
| Choline-Amino Acid Ionic Liquids | Amoxicillin | Liquid-Liquid Extraction (Aqueous Two-Phase System) | Up to 97% extraction efficiency. | acs.org |
| Choline-Based Ionic Liquids | Industrial Dyes on Activated Carbon | Regeneration of Spent Adsorbent | Demonstrated effective regeneration, enabling adsorbent reusability. | mdpi.com |
Extraction Processes Assisted by Choline-Based Ionic Liquids
Choline carbonate and choline bicarbonate are emerging as promising green solvents in various chemical extraction processes. Their ionic nature, coupled with their low toxicity and biodegradability, makes them attractive alternatives to conventional volatile organic solvents. Research in this area has highlighted their potential in selectively extracting a range of compounds from complex matrices.
Furthermore, the synthesis of choline bicarbonate and carbonate has been a subject of interest, with methods being developed that are environmentally friendly, avoiding the use of toxic substances and catalysts. These advancements in synthesis pave the way for their wider application in fields such as organic synthesis and material preparation, which can include extraction processes. The stable aqueous solutions of these compounds suggest their suitability for liquid-liquid extractions.
Research into choline-based ionic liquids for carbon dioxide capture also provides insights into their solvent properties, which are relevant to their potential use in extraction. The interactions of CO2 with these ionic liquids demonstrate their capacity for selective absorption, a principle that underpins many extraction techniques.
While extensive research specifically detailing the use of pure choline carbonate and choline bicarbonate as the primary solvents in a wide array of extraction processes is still growing, the existing studies on related choline-based systems provide a strong indication of their potential. The principles of ionic liquid-assisted extraction, such as enhanced solvency and selectivity, are expected to apply to these compounds as well.
Table of Research Findings on Choline-Based Ionic Liquids in Extraction
| Ionic Liquid System | Application | Key Findings |
| Choline-based amino acid ionic liquids | Separation of asphalt (B605645) from carbonate rocks | High single-step recovery of asphalt (up to 91% with choline histidine). The ionic liquid phase facilitates the transfer of the oil fraction from the carbonate surface. researchgate.netmdpi.comdoaj.org |
| Choline-like ionic liquid | Aqueous two-phase extraction of bovine serum albumin (BSA) | Achieved extraction efficiencies of 92.03–100.03% for proteins in a single step. rsc.org |
| Choline chloride-based deep eutectic solvents (DESs) | Extraction of aromatic hydrocarbons from gasolines | Demonstrated effective extraction of aromatics, with the potential for a sustainable and non-toxic process. acs.org |
| Choline chloride:1,2-propanediol (DES) | Extraction of polyphenols from spent coffee grounds | Proved to be as effective as conventional green solvents, with the advantage of operating at milder temperatures. nih.gov |
Biochemical and Biological Research Perspectives of Choline Carbonate and Bicarbonate
Role of Choline (B1196258) in Essential Nutrient Pathways and Cellular Biochemistry
Choline is a fundamental nutrient that plays a critical role in a multitude of physiological processes. Its involvement ranges from the structural integrity of cell membranes to the intricate signaling within the nervous system. As a quaternary amine, its chemical properties allow it to be a versatile molecule in cellular biochemistry, participating in key metabolic pathways essential for life.
Choline's Involvement in Phosphatidylcholine Biosynthesis
Choline is a primary component in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. pnas.orgyoutube.com The principal route for PC synthesis is the Kennedy pathway, also known as the CDP-choline pathway. researchgate.netnih.govmdpi.com This pathway is crucial, particularly in the liver and brain. nih.gov
The process begins with the enzyme choline kinase, which phosphorylates choline to produce phosphocholine (B91661). nih.gov Subsequently, CTP:phosphocholine cytidylyltransferase catalyzes the conversion of phosphocholine to cytidine (B196190) diphosphate-choline (CDP-choline). nih.gov In the final step, the enzyme cholinephosphotransferase facilitates the reaction between CDP-choline and diacylglycerol (DAG) to form phosphatidylcholine. nih.govmdpi.com
An alternative route for phosphatidylcholine synthesis is the methylation pathway, which becomes particularly important when choline availability is limited. nih.gov In this pathway, phosphatidylethanolamine (B1630911) (PE) is sequentially methylated three times to yield phosphatidylcholine. youtube.com The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes this conversion, using S-adenosylmethionine (SAM) as the methyl group donor. youtube.comnih.gov
Table 1: Key Enzymes in Phosphatidylcholine Biosynthesis
| Enzyme | Pathway | Function |
| Choline Kinase | Kennedy Pathway | Phosphorylates choline to phosphocholine. nih.gov |
| CTP:phosphocholine cytidylyltransferase | Kennedy Pathway | Converts phosphocholine to CDP-choline. nih.gov |
| Cholinephosphotransferase | Kennedy Pathway | Catalyzes the final formation of phosphatidylcholine from CDP-choline and diacylglycerol. nih.govmdpi.com |
| Phosphatidylethanolamine N-methyltransferase (PEMT) | Methylation Pathway | Methylates phosphatidylethanolamine to form phosphatidylcholine. youtube.comnih.gov |
Choline as a Methyl Donor in Biochemical Processes
Choline serves as an indirect methyl donor in numerous biochemical reactions through its oxidation to betaine. sigmaaldrich.com This function is critical for one-carbon metabolism, a set of interconnected pathways essential for the synthesis of DNA, RNA, and other vital molecules. nih.gov
The process begins with the oxidation of choline to betaine. Betaine then participates in the methylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). sigmaaldrich.comconsensus.app Methionine is a precursor to S-adenosylmethionine (SAM), which is the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA and histones. sigmaaldrich.comnih.gov These epigenetic modifications play a crucial role in regulating gene expression. nih.gov
The interplay between choline and folate metabolism is significant, as both are involved in pathways that remethylate homocysteine. consensus.app When folate levels are low, the body can rely more on the choline-to-betaine pathway to regenerate methionine, highlighting choline's vital role in maintaining methylation capacity. researchgate.net
Role in Cell Membrane Integrity and Lipid Metabolism
As a precursor to phosphatidylcholine and sphingomyelin, two major phospholipids (B1166683), choline is indispensable for maintaining the structural integrity of all plant and animal cell membranes. cabidigitallibrary.org Phosphatidylcholine constitutes about 40-50% of the phospholipids in cellular membranes, where it contributes to the fluidity, stability, and function of the membrane. nih.gov These phospholipids form the lipid bilayer that acts as a barrier and regulates the passage of substances into and out of the cell. nih.gov
Choline's role in lipid metabolism is also central, particularly in the liver. Phosphatidylcholine is essential for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver. sigmaaldrich.com VLDLs are responsible for transporting lipids, such as triglycerides, from the liver to other tissues in the body for energy or storage. cabidigitallibrary.org In cases of choline deficiency, the synthesis of phosphatidylcholine is impaired, leading to an accumulation of fat in the liver, a condition known as nonalcoholic fatty liver disease (NAFLD). cabidigitallibrary.org
Research in muscle cells has shown that choline availability affects membrane lipid composition and intracellular lipid metabolism. researchgate.net Choline deficiency can lead to impaired mitochondrial choline transport and an accumulation of triacylglycerol in the form of large lipid droplets. researchgate.net
Choline Carbonate/Bicarbonate in Neurochemical Research Models
Choline and its various salt forms, including choline carbonate and bicarbonate, are utilized in neurochemical research to investigate its role as a precursor to neurotransmitters and its influence on neurological pathways. These compounds provide a bioavailable source of choline for cellular uptake and subsequent metabolic processes within the nervous system.
Investigations into Choline's Precursor Role for Neurotransmitters like Acetylcholine (B1216132)
Choline is a direct precursor for the synthesis of acetylcholine (ACh), a critical neurotransmitter involved in a wide range of functions including muscle control, memory, and mood. nih.govcabidigitallibrary.org The synthesis of acetylcholine occurs in cholinergic neurons and is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-coenzyme A to choline. sigmaaldrich.comcaldic.com
The availability of choline can influence the rate of acetylcholine synthesis. nih.gov Nervous tissue cannot synthesize choline de novo, and therefore must obtain it from the diet and circulation. caldic.com Choline is transported across the blood-brain barrier and taken up by cholinergic neurons via a high-affinity choline transporter. researchgate.netcaldic.com
Research has demonstrated that choline derived from the breakdown of membrane phosphatidylcholine can also be used for acetylcholine synthesis. pnas.orgnih.gov This suggests that membrane phospholipids can act as a storage pool for choline, which can be mobilized when the demand for acetylcholine synthesis is high. pnas.orgnih.gov Studies using cholinergic cell lines, such as human neuroblastoma LA-N-2 cells, have shown that acetylcholine can be synthesized from choline derived from the degradation of endogenous phosphatidylcholine. pnas.orgiaea.org
Table 2: Research Findings on Choline as an Acetylcholine Precursor
| Research Model | Key Findings | Reference(s) |
| Human Neuroblastoma Cell Line (LA-N-2) | Demonstrated that acetylcholine can be synthesized from choline derived from the degradation of endogenous phosphatidylcholine. | pnas.orgiaea.org |
| Rat Brain Studies | Supplemental choline can prevent the depletion of acetylcholine in the brain induced by agents that increase cholinergic neuron firing. | nih.gov |
| Cholinergic Cell Line (SN56) | Downregulating the expression of phospholipase D2 (PLD2), an enzyme that hydrolyzes phosphatidylcholine to choline, reduces acetylcholine synthesis. | nih.gov |
Exploration of Choline's Influence on Neurological Pathways
Studies in rodent models have demonstrated that choline supplementation can improve cognitive and motor performance. nih.gov These improvements are associated with enhanced cholinergic neurotransmission, reduced oxidative stress, and increased levels of monoamines in the brain. nih.gov In a rat model of traumatic brain injury, a choline-supplemented diet led to modest improvements in spatial memory, significant cortical tissue sparing, and reduced brain inflammation. researchgate.net
Furthermore, choline plays a role in modifying gene expression in the brain through epigenetic mechanisms, such as DNA and histone methylation. mdpi.comnih.gov This can lead to long-term changes in neuronal activity and has been linked to improved cognitive function in adulthood and protection against age-related memory decline in animal models. mdpi.com
Choline bicarbonate is used in a range of biological studies, from stem cell development to neurological disease research, serving as a substrate for choline acetyltransferase and a tool to investigate these intricate neurological pathways. sigmaaldrich.comscientificlabs.co.uk
Enzymatic Interactions and Molecular Targets
Choline Bicarbonate as an Acyl Group Acceptor
In biochemical reactions, choline bicarbonate can function as an acyl group acceptor. sigmaaldrich.comsigmaaldrich.com This property is significant in various enzymatic processes where the transfer of an acyl group is a key step. The choline moiety of the compound provides the necessary hydroxyl group that can be acylated. This function is foundational to its role in certain metabolic pathways. The interaction involves the choline portion of the molecule accepting an acyl group, such as an acetyl group, from a donor molecule, a reaction often catalyzed by specific enzymes. scientificlabs.co.uk
Choline Acetyltransferase Substrate Studies
Choline bicarbonate is identified as a substrate for the enzyme choline acetyltransferase (ChAT). sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Choline acetyltransferase (EC 2.3.1.6) is a critical enzyme in the nervous system responsible for the synthesis of the neurotransmitter acetylcholine. nih.govwikipedia.org The enzyme catalyzes the transfer of an acetyl group from the coenzyme acetyl-CoA to choline, resulting in the formation of acetylcholine. wikipedia.orgnih.gov The ability of choline bicarbonate to serve as a substrate indicates that the choline component is recognized and utilized by ChAT in this vital biological synthesis. sigmaaldrich.comsigmaaldrich.com Studies on the structure of human ChAT reveal a specific binding site for choline, which involves non-covalent interactions that position it for the subsequent acetyl group transfer from acetyl-CoA. nih.gov
Modulation of Tyrosine Kinase Activity by Choline Bicarbonate in Cell Culture Models
Direct research specifically investigating the modulation of tyrosine kinase activity by choline bicarbonate in cell culture models is limited in the available scientific literature. However, related research provides context on the interplay between choline metabolism and signaling pathways involving tyrosine kinases. For instance, choline kinase (CHKA), the enzyme that phosphorylates choline, has been shown to have functional interactions with receptor tyrosine kinases like the epidermal growth factor receptor (EGFR/HER1) and the non-receptor tyrosine kinase c-Src in breast cancer cells. nih.gov Overexpression of both EGFR and c-Src can cooperatively enhance choline kinase activity. nih.gov While this research focuses on choline and choline kinase rather than choline bicarbonate directly, it points to a potential intersection between choline metabolism and tyrosine kinase-regulated signaling pathways that are crucial for cell proliferation.
Choline's Potential Effect on DNA Methylation
Choline plays a significant role in cellular metabolism as a source of methyl groups, which are essential for DNA methylation. nih.govnih.gov After being oxidized to betaine, choline contributes to the one-carbon metabolism pathway that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. frontiersin.orgnih.gov The availability of dietary choline can therefore directly influence the methylation of DNA and histones, which are key epigenetic mechanisms that regulate gene expression without altering the DNA sequence itself. nih.govmdpi.com
Research has shown that choline intake can lead to changes in DNA methylation patterns, which has implications for development and disease. nih.gov For example, studies in animal models have demonstrated that maternal dietary choline levels can alter the methylation status of specific genes in offspring, leading to observable phenotypic changes. nih.govmdpi.com Choline deficiency has been linked to both hypomethylation at some gene sites and hypermethylation at others, including tumor suppressor genes. mdpi.com In rat embryos, a choline-deficient diet led to hypermethylation of the insulin-like growth factor 2 (Igf2) gene and overexpression of the DNA methyltransferase 1 (Dnmt1) enzyme in the liver. nih.govfrontiersin.org Conversely, choline supplementation can help restore normal methylation patterns. mdpi.com These findings underscore the critical role of choline in maintaining the integrity of the epigenome.
Table 1: Summary of Choline's Effect on DNA Methylation
| Condition | Observed Effect on DNA Methylation | Associated Gene/Enzyme Changes | Reference |
|---|---|---|---|
| Choline Deficiency | Decreased global DNA methylation in some studies. | - | mdpi.com |
| Choline Deficiency | Increased methylation of some tumor-suppressor genes. | p53, p16INK4a, Cdh1 | mdpi.com |
| Choline Deficiency (in rat embryos) | Higher degree of global DNA methylation. | Overexpression of Dnmt1 mRNA. | nih.gov |
| Choline Deficiency (in rat embryos) | Hypermethylation of the Igf2 gene. | Linked to DNMT1 expression. | nih.govfrontiersin.org |
| High Choline Diet (in pregnant mice) | Modified methylation and expression of certain genes in offspring. | - | nih.govnih.gov |
Natural Occurrence and Botanical Extraction Research
Identification of Choline and Carbonic Acid in Plant Extracts (e.g., Urtica dioica)
Choline has been identified as a natural constituent in various plant extracts, including those from stinging nettle (Urtica dioica L.). mdpi.com Urtica dioica is a plant with a long history of use in traditional medicine and as a food source, and it is known to be rich in a wide array of bioactive compounds, including vitamins, minerals, polyphenols, and amino acids. mdpi.commdpi.com The presence of choline acetyltransferase, the enzyme that synthesizes acetylcholine from choline, has also been confirmed in extracts from nettle leaves. nih.govnih.gov
The extraction of compounds from Urtica dioica has been explored using various techniques. One such method is supercritical fluid extraction using carbon dioxide (CO2). researchgate.net In this process, CO2 is brought to a supercritical state, where it exhibits properties of both a liquid and a gas, making it an effective solvent. This method is relevant to carbonic acid, as CO2 is the anhydride (B1165640) of carbonic acid (H2CO3). When supercritical CO2 is used, especially if moisture is present in the plant material, carbonic acid can be transiently formed. Research has demonstrated the use of supercritical CO2 to extract fatty acids and pigments like chlorophylls (B1240455) and carotenoids from stinging nettle leaves. researchgate.net The efficiency of the extraction of different compounds, such as saturated versus unsaturated fatty acids, can be modulated by adjusting the pressure and temperature of the supercritical CO2. researchgate.net
**Table 2: Compounds Identified in *Urtica dioica***
| Compound Class | Specific Compounds/Elements Identified | Plant Part | Reference |
|---|---|---|---|
| Nitrogenous Compounds | Choline, Acetylcholine | Leaves | nih.govmdpi.com |
| Enzymes | Choline acetyltransferase | Leaves | nih.govnih.gov |
| Phenolic Compounds | Phenolic acids, Flavonoids (e.g., Quercetin, Kaempferol) | Leaves, Stalks, Roots | mdpi.commdpi.comnih.gov |
| Fatty Acids | Palmitic acid (C16:0), Oleic acid (C18:1), Linoleic acid (C18:2), Linolenic acid (C18:3) | Leaves | researchgate.netnih.gov |
| Pigments | Chlorophylls, Carotenoids | Leaves | mdpi.comresearchgate.net |
| Minerals | Iron, Potassium, Calcium, Magnesium | Leaves | mdpi.comfrontiersin.org |
| Vitamins | Vitamins A, B, C | Leaves | mdpi.com |
Research on Botanical Extracts Containing Choline for Biostimulant Applications
While specific research focusing on choline carbonate and bicarbonate from botanical extracts for biostimulant applications is limited, a broader body of research has investigated plant and algal extracts rich in various bioactive compounds, including choline and its derivatives, for their growth-promoting and stress-mitigating effects on plants. These extracts are valued in agriculture for their complex composition, which can offer a synergistic biostimulant effect.
Seaweed extracts, in particular, have been a primary focus of such research. Various species of marine algae are known to contain a diverse array of compounds beneficial to plants, including phytohormones, polysaccharides, amino acids, and osmoprotectants like choline. These components collectively contribute to enhanced plant growth, improved nutrient uptake, and increased tolerance to abiotic stresses such as drought and salinity. nih.gov
Research into the chemical composition of various algal species has confirmed the presence of choline, although the concentrations can vary significantly among different types. nih.gov For instance, some species of Chlorophyta (green algae) and fungi have been found to contain amounts of choline comparable to those in terrestrial plant sources. nih.gov This suggests that extracts derived from these organisms could serve as a natural source of choline for biostimulant formulations.
The following table summarizes the observed biostimulant effects of some botanical and algal extracts that are known to contain choline among their bioactive constituents.
Table 1: Observed Biostimulant Effects of Selected Botanical and Algal Extracts
| Extract Source | Observed Biostimulant Effects | Key Bioactive Components (Including Choline) |
|---|---|---|
| Ascophyllum nodosum (Brown Algae) | Enhanced root growth, increased yield, improved stress tolerance. frontiersin.orgtnstate.edu | Phytohormones (cytokinins, auxins), polysaccharides (alginates, fucoidans), amino acids, choline. |
| Laminaria spp. (Brown Algae) | Stimulated root elongation, improved plant nutrition. frontiersin.orgnih.gov | Phytohormones, polysaccharides (laminarin), amino acids, choline. |
| Soybean (Glycine max) Leaf Extract | Increased mineral content (Mg, Ca), higher levels of total and free amino acids in treated plants. mdpi.com | Amino acids, choline, various secondary metabolites. |
Choline-Based Deep Eutectic Solvents in Antimicrobial Research
Deep Eutectic Solvents (DESs) are a class of ionic liquids that are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). Choline chloride is a commonly used HBA in the formation of DESs due to its biocompatibility and biodegradability. When combined with certain natural compounds as HBDs, it can form DESs with notable antimicrobial properties.
Investigations into Antimicrobial Activities of Choline Geranate (CAGE) against Microbes and Pathogens
Choline Geranate (CAGE) is a deep eutectic solvent formed from the combination of choline bicarbonate and geranic acid. It has emerged as a promising broad-spectrum antimicrobial agent with significant activity against a wide range of bacteria, fungi, and viruses. frontiersin.org Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
Studies have shown that CAGE can effectively eradicate biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to treat with conventional antibiotics. nih.gov For example, CAGE has been observed to eliminate biofilms of clinically relevant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) at low concentrations and in a relatively short amount of time. nih.gov
The antimicrobial efficacy of CAGE is influenced by the molar ratio of choline to geranic acid. Research has indicated that the bactericidal concentration required to kill bacteria such as E. coli is correlated with the content of geranic acid in the CAGE formulation. nih.gov
The following table provides a summary of the antimicrobial activity of CAGE against various microbes.
Table 2: Antimicrobial Spectrum of Choline Geranate (CAGE)
| Microorganism Type | Specific Pathogens | Observed Effects |
|---|---|---|
| Bacteria (Gram-positive) | Staphylococcus aureus (including MRSA) | Eradication of biofilms, bactericidal activity. nih.govmdpi.com |
| Bacteria (Gram-negative) | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | Membrane disruption, bactericidal activity, biofilm eradication. nih.govnih.gov |
| Fungi | Candida albicans | Antifungal activity. mdpi.com |
| Viruses | Herpes Simplex Virus | Antiviral activity. mdpi.com |
Mechanisms of Biocidal Activity and Membrane Penetration by Choline-Based Ionic Liquids
The primary mechanism of the biocidal activity of choline-based ionic liquids, such as CAGE, involves the disruption of the microbial cell membrane. This process is driven by the interaction of the components of the ionic liquid with the lipid bilayer of the cell membrane.
Molecular dynamics simulations and experimental studies have elucidated the mechanism by which CAGE exerts its antimicrobial effects on Gram-negative bacteria like E. coli. The positively charged choline component is attracted to the negatively charged outer membrane of the bacterial cell. nih.gov This electrostatic interaction facilitates the insertion of the lipophilic geranic acid into the lipid bilayer. nih.gov
The integration of geranic acid into the bacterial membrane leads to a disruption of the membrane's structural integrity. This can manifest as membrane thinning and a perturbation of membrane homeostasis. nih.gov Evidence from Fourier Transform Infrared (FTIR) spectroscopy has shown an altered lipid profile in bacteria treated with CAGE, which is indicative of a disruption of the lipid bilayer's conformation. nih.gov The compromised membrane is no longer able to effectively regulate the passage of substances into and out of the cell, leading to leakage of cellular contents and ultimately, cell death. This membrane disruption has been visually confirmed through techniques such as scanning electron microscopy and flow cytometry using propidium (B1200493) iodide staining, which can only enter cells with a compromised membrane. nih.gov
A key advantage of this membrane-targeting mechanism is that it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways. nih.gov Repeated exposure of E. coli to CAGE has not been found to result in the development of resistance. nih.gov
The general mechanism of antimicrobial action for many choline-based ionic liquids with long alkyl chains is believed to be similar, involving the disruption of the cell membrane through the synergistic action of the cationic choline head and the lipophilic tail. nih.gov
Future Directions and Advanced Research Frontiers for Choline Carbonate and Bicarbonate
Computational Chemistry and Molecular Modeling of Choline-Based Systems
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of chemical systems at a molecular level. For choline-based systems, including carbonate and bicarbonate salts, these methods provide profound insights into their structure, dynamics, and interactions, thereby accelerating the design of new materials and processes. figshare.comwiley.com
Detailed Research Findings: Computational studies, employing methods like Density Functional Theory (DFT) and classical molecular dynamics (MD) simulations, have been instrumental in elucidating the properties of choline-based ionic liquids (ILs) and deep eutectic solvents (DESs). figshare.comnih.gov DFT calculations are used to analyze ionic pairs, determining intermolecular forces and charge transfer between the choline (B1196258) cation and the carbonate or bicarbonate anion. acs.org MD simulations, on the other hand, model the behavior of these fluids over time, revealing details about their microscopic structuring, hydrogen bonding networks, and dynamic properties under various conditions of pressure and temperature. figshare.comresearchgate.net
A key focus of molecular modeling is the intricate network of hydrogen bonds. nih.gov In choline-based DESs, simulations have shown that the most prominent hydrogen bonds are formed between the hydrogen bond donor (HBD) and the anion (e.g., chloride, but conceptually applicable to carbonate/bicarbonate). nih.govresearchgate.net The hydroxyl group of the choline cation also participates in strong intermolecular interactions. nih.gov These interactions are fundamental to the unique properties of DESs, such as their low melting points and solvation capabilities. mdpi.com
Polarizable force fields, such as the AMOEBA model, are being developed to more accurately simulate the behavior of these biocompatible ionic liquids. mdpi.com These advanced models account for the induction effects and provide a more realistic representation of the electrostatic interactions, which is crucial for understanding how these solvents interact with other molecules, such as biomolecules or industrial feedstocks. mdpi.com
Interactive Data Table: Computational Methods in Choline System Research Below is a summary of computational techniques and their applications in studying choline-based systems.
| Computational Method | Application/Insight Provided | Key Findings | Relevant Studies |
| Density Functional Theory (DFT) | Analysis of intermolecular forces, charge transfer, and stability of ion pairs. | Reveals significant charge transfer between ions in Amino Acid Choline-Based Ionic Liquids (AACBILs). acs.org | figshare.comnih.govacs.org |
| Molecular Dynamics (MD) Simulations | Elucidation of microscopic structuring, hydrogen bond networks, and dynamic properties. | Shows the formation of prominent hydrogen bonds between the anion and the hydrogen bond donor in DESs. nih.govresearchgate.net | figshare.comresearchgate.netmdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of non-covalent interactions and hydrogen bonding within the system. | Helps to understand the strength and nature of interactions between ionic pairs. acs.org | acs.org |
| Polarizable Force Fields (e.g., AMOEBA) | Provides a more accurate representation of electrostatic interactions and solvation properties. | Enhances the study of interactions between choline-based ionic liquids and biomolecules like proteins and DNA. mdpi.com | mdpi.com |
Novel Synthesis Techniques and Process Intensification
The development of efficient, economical, and environmentally friendly synthesis routes for choline carbonate and bicarbonate is a critical area of research. Traditional chemical synthesis methods often involve hazardous materials and energy-intensive steps, prompting the exploration of greener alternatives. pangoo.biz
Detailed Research Findings: A novel, green preparation method for choline bicarbonate and carbonate has been developed that addresses many of the drawbacks of conventional synthesis. patsnap.comwipo.int This process involves the reaction of trimethylamine (B31210), water, and carbon dioxide to form an aqueous solution of trimethylammonium bicarbonate or carbonate. Subsequently, ethylene (B1197577) oxide is added to this solution to generate the final product. patsnap.comwipo.int
Key advantages of this novel synthesis technique include:
Green and Safe: The process avoids the use of toxic and harmful substances and eliminates the emission of volatile organic compounds (VOCs). patsnap.comwipo.int
High Yield: The reported yields for this method are consistently high, exceeding 98%. patsnap.com
Mild Conditions: The reaction is conducted under mild temperature and pressure conditions and does not require a catalyst. patsnap.comwipo.int
Economic Viability: The use of readily available raw materials and the elimination of catalysts contribute to a more economical process. patsnap.com
The table below outlines the parameters from different embodiments of this novel synthesis method. patsnap.com
Interactive Data Table: Parameters of a Novel Green Synthesis for Choline Carbonate/Bicarbonate
| Product | Trimethylamine Solution | Carbon Dioxide (kg) | Ethylene Oxide (kg) | Temperature (°C) | Final Yield (%) | Final Concentration (%) |
| Choline Bicarbonate | 98.5 kg of 30% | 22 | 22.22 | 10 | 98.1 | 57 |
| Choline Carbonate | 197 kg of 30% | 22 | 44.44 | 10-20 | 98.4 | 51 |
| Choline Bicarbonate | 295.55 kg of 40% | 88 | 88.88 | 30-40 | 98.5 | 70 |
This synthesis represents a significant step towards process intensification, creating a more sustainable manufacturing pathway for these valuable compounds. patsnap.com
Expansion into Emerging Green Chemical Technologies
Choline carbonate and bicarbonate are integral to the formulation of Deep Eutectic Solvents (DESs), a class of green solvents with remarkable potential. mdpi.comacs.org These DESs are typically formed by mixing choline salts (as a hydrogen bond acceptor) with a hydrogen bond donor (HBD), such as carboxylic acids, polyols, or urea (B33335). researchgate.net The resulting mixtures have significantly lower melting points than their individual components and exhibit properties like low volatility, non-flammability, biodegradability, and high solvation capability. mdpi.comnih.gov
Detailed Research Findings: The unique properties of choline-based DESs have led to their application in a wide array of emerging green technologies:
CO2 Capture: Computational studies have investigated choline-based ionic liquids for CO2 adsorption, highlighting their potential in carbon capture technologies. figshare.com Ternary choline chloride-based DESs have also shown promise for CO2 capture applications. mdpi.com
Biomass Processing: Choline-based ionic liquids, particularly those with amino acid anions, have demonstrated the remarkable ability to selectively solubilize lignin (B12514952) from biomass, a crucial step in the production of biofuels and bio-based chemicals. nih.gov
Green Catalysis: Choline-based eutectic mixtures act as efficient and recyclable catalysts for the synthesis of cyclic carbonates from epoxides and CO2. researchgate.netnih.gov This process transforms a greenhouse gas into valuable chemical products. researchgate.net For example, a DES of choline chloride and urea can catalyze the reaction between CO2 and propylene (B89431) oxide with 99% yield. nih.gov
Sustainable Extraction: DESs are being explored as green solvents for the liquid-liquid extraction of aromatic hydrocarbons from gasolines, offering an environmentally benign alternative to conventional organic solvents. acs.org They are also effective in extracting bioactive compounds from natural products. researchgate.net
The versatility and eco-friendly profile of choline-based systems ensure their continued expansion into new and innovative green chemical processes. nih.gov
Synergistic Applications of Choline Carbonate/Bicarbonate in Hybrid Systems
The utility of choline carbonate and bicarbonate can be significantly enhanced when they are used as components in hybrid systems. In this context, "hybrid" refers to multicomponent systems where the combination of materials results in synergistic effects—properties or performance levels that surpass the sum of the individual components.
Detailed Research Findings: Research into choline-based compounds has revealed remarkable synergistic effects in various applications:
Hybrid Lubricant Additives: Studies have shown that combining two different choline-based ionic liquids as additives in an aqueous glycerol (B35011) solution results in remarkable synergistic effects on antiwear and friction-reducing abilities. researchgate.net The formation of a compact and stable boundary film, composed of mixed adsorbed layers and complex tribofilms, is credited for the enhanced lubricity. researchgate.net This principle can be extended to systems incorporating choline carbonate or bicarbonate to develop novel, environmentally friendly lubricants.
Hybrid Catalytic Systems: In the synthesis of cyclic carbonates, the catalytic performance of choline-based eutectic mixtures is attributed to the synergistic activity between the halide anion (which opens the epoxy ring) and the hydrogen bond donor (which stabilizes the intermediate). researchgate.net This cooperative mechanism allows the reaction to proceed efficiently under mild conditions. researchgate.net While this research often focuses on halides, the underlying principle of synergistic catalysis within a DES framework is applicable to systems using carbonate or bicarbonate.
Ternary Deep Eutectic Solvents (TDESs): The addition of a third component (e.g., small organic molecules like alcohols or acids) to a binary choline-based DES creates a ternary system. mdpi.com These TDESs often exhibit superior physicochemical properties compared to their binary counterparts, including lower viscosity, lower melting points, and enhanced solvation capabilities, demonstrating a clear synergistic effect. mdpi.com
Hybrid Supercapacitors: Choline salts are being explored as novel electrolytes in hybrid energy storage devices. For instance, a choline bromide-based electrolyte has been used in a hybrid supercapacitor, demonstrating high specific energy and capacitance. mdpi.com The choline cation facilitates charge accumulation in the electrical double layer, working in concert with the redox activity of the anion to enhance performance. mdpi.com
These examples underscore a promising research frontier where choline carbonate and bicarbonate are not just used as standalone compounds but as key components in advanced, multicomponent systems designed for superior performance.
Q & A
Q. How should researchers communicate uncertainties in predictive models of carbonic acid-choline interactions in peer-reviewed papers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
